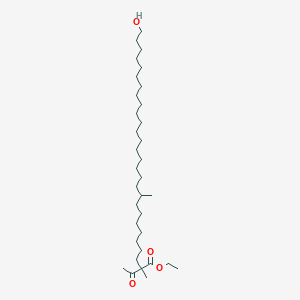
Benzenamine, 4,4'-tellurobis[N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- is a unique organotellurium compound with the chemical formula C16H20N2Te It is characterized by the presence of tellurium atoms bonded to aromatic amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-tellurobis[N,N-dimethyl- typically involves the reaction of dimethylamine with a tellurium-containing precursor. One common method is the reaction of 4,4’-diiodobenzene with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-tellurobis[N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride.
Substitution: The aromatic amine groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Nitrobenzenamine derivatives, halogenated benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways involving reactive oxygen species.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-tellurobis[N,N-dimethyl- involves its interaction with molecular targets through its tellurium center. The compound can modulate redox reactions and interact with biological molecules, such as proteins and nucleic acids, through coordination bonds. These interactions can influence various cellular pathways, including those involved in oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-: Similar structure but with a methylene bridge instead of tellurium.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of tellurium.
Benzenamine, N,4-dimethyl-: Lacks the tellurium and has a simpler structure.
Uniqueness
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- is unique due to the presence of tellurium, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
59130-74-4 |
|---|---|
Molekularformel |
C16H20N2Te |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
4-[4-(dimethylamino)phenyl]tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C16H20N2Te/c1-17(2)13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18(3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
VOLJXUIKBLWFPA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)








![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)
